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Compound of Interest

Compound Name: Tungsten

Cat. No.: B148046

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) to assist researchers, scientists, and drug development professionals in
preventing tungsten inclusions during experimental Gas Tungsten Arc Welding (GTAW), also
known as Tungsten Inert Gas (TIG) welding.

Frequently Asked Questions (FAQSs)

Q1: What is a tungsten inclusion and why is it a problem in experimental welds?

A tungsten inclusion is a weld defect where particles from the non-consumable tungsten
electrode break off and become embedded in the weld metal.[1][2] This is problematic in
experimental settings, especially in industries like aerospace, medical device manufacturing,
and drug development, because these inclusions can create weak points in the weld,
compromise the structural integrity and purity of the material, and potentially lead to the failure
of the welded component under stress.[3]

Q2: What are the most common causes of tungsten inclusions?

Tungsten inclusions are primarily caused by procedural errors and improper setup during the
welding process. The most frequent causes include:

o Electrode Contact: The tungsten electrode accidentally touching the molten weld pool or the
filler rod making contact with the hot electrode.[1][4]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b148046?utm_src=pdf-interest
https://www.benchchem.com/product/b148046?utm_src=pdf-body
https://www.benchchem.com/product/b148046?utm_src=pdf-body
https://www.benchchem.com/product/b148046?utm_src=pdf-body
https://www.benchchem.com/product/b148046?utm_src=pdf-body
https://www.benchchem.com/product/b148046?utm_src=pdf-body
https://www.benchchem.com/product/b148046?utm_src=pdf-body
https://www.weldingandwelder.com/help-and-advice/common-tig-welding-defects-problems-and-prevention/
https://openwa.pressbooks.pub/lwtechweldingpipe/chapter/tungsten-inclusions/
https://yeswelder.com/blogs/yeswelder/common-tig-welding-defects-and-how-to-deal-with-them
https://www.benchchem.com/product/b148046?utm_src=pdf-body
https://www.benchchem.com/product/b148046?utm_src=pdf-body
https://www.benchchem.com/product/b148046?utm_src=pdf-body
https://www.weldingandwelder.com/help-and-advice/common-tig-welding-defects-problems-and-prevention/
https://www.rapidwelding.com/files/TIG%20Welding%20Troubleshooting%20Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

o Excessive Current: Using a welding current that is too high for the selected tungsten
electrode diameter, causing the electrode to overheat and "spit" particles into the weld.[1][2]

» Improper Electrode Preparation: A poorly ground or contaminated tungsten electrode can
lead to an unstable arc and increase the likelihood of the tip breaking off.[1][2]

e Inadequate Gas Shielding: Insufficient flow of shielding gas or drafts can expose the hot
tungsten to the atmosphere, leading to oxidation and contamination, which can result in
inclusions.[4]

« Incorrect Polarity: Using the wrong electrical polarity (e.g., DCEP instead of DCEN for many
applications) can damage the tungsten electrode.[1]

Q3: How can | visually identify a potential tungsten inclusion?

While definitive identification often requires non-destructive testing methods like X-ray, visual
inspection can sometimes reveal irregularities on the weld bead surface, such as small, dark
specks or an erratic weld appearance. However, many tungsten inclusions are not surface-
level and can only be detected through radiographic testing, where they appear as bright white
spots due to the higher density of tungsten.[2]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues related to
tungsten inclusions.

Problem: | am consistently finding tungsten inclusions in my welds.

To address this, systematically evaluate your welding procedure and equipment. The following
troubleshooting flowchart can guide you through the process.
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Start: Tungsten Inclusions Detected

1. Review Welding Technique:
- Is the electrode touching the weld pool?
- Is the filler rod touching the electrode?

Issue Found No Issu

2. Verify Welding Parameters: N
- Is the amperage appropriate for the electrode diameter?
- Is the polarity set correctly (typically DCEN)?

No Issu
Issue Found

3. Inspect Electrode Preparation:
- Is the electrode ground to a sharp, conical point?
- Is the grinding longitudinal (not radial)?
- Is the electrode clean and uncontaminated?

No ssu{ Issue Found

4. Evaluate Shielding Gas: Solution:
- Is the gas flow rate adequate? - Re-grind the electrode to the correct geometry.
- Are there any leaks in the gas lines? - Use a dedicated grinder for tungsten.
- Is the work area free from drafts? - Clean the electrode after grinding.

No Issu
Issue Found|
Solution:

- Adjust gas flow rate to the recommended range.
- Check for and repair any leaks.
- Use welding screens to block drafts.

Solution:
- Reduce amperage or use a larger diameter electrode.
- Set polarity to DCEN for steel applications.

Solution:

- Maintain a consistent and appropriate arc length.
- Practice filler metal addition technique.

Problem Resolved

Click to download full resolution via product page
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Caption: Troubleshooting flowchart for diagnosing and resolving tungsten inclusions in

experimental welds.

Quantitative Data Tables

For successful experimental welding, it is crucial to operate within the recommended

parameters for your specific materials and equipment. The following tables provide general
guidelines for GTAW.

Table 1: Recommended DCEN Current Ranges for Various Tungsten Electrode Diameters

2%

Electrode 2% Thoriated 2% Ceriated
. Electrode Lanthanated
Diameter . Tungsten Tungsten
. Diameter (mm) Tungsten

(inches) (Amps) (Amps)

(Amps)
0.040 1.0 15-80 15-80 15-80
1/16 1.6 70 - 150 70 - 150 70 - 150
3/32 24 140 - 235 150 - 250 150 - 250
1/8 3.2 220 - 325 225 - 400 250 - 400

Note: These are general ranges. Always consult the manufacturer's specifications for your

specific electrode and welding machine.

Table 2: General Shielding Gas (Argon) Flow Rates for GTAW

Tungsten Diameter  Gas Cup Size Argon Flow Rate Argon Flow Rate
(mm) (Number) (L/min) (CFH)
1.0 4o0r5 5-10 10-20
1.6 4,5,0r6 7-12 15-25
24 6,7,0r8 10-15 20-30
3.2 8or10 12-18 25-40
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Note: Flow rates may need to be adjusted based on the specific joint design, welding position,
and environmental conditions. Higher flow rates are not always better and can cause
turbulence that pulls in atmospheric contaminants.

Detailed Experimental Protocol

This protocol outlines a standard procedure for autogenous (without filler metal) butt welding of
1mm thick 316 stainless steel coupons, with a focus on minimizing tungsten inclusions.

Objective: To produce a clean, full-penetration weld in 1mm 316 stainless steel with no
tungsten inclusions.

Materials and Equipment:

o GTAW power source with high-frequency start capability

o GTAW torch with a gas lens

e 2% Lanthanated or 2% Ceriated tungsten electrode, 1.6mm (1/16") diameter
e Argon shielding gas (99.99% purity or higher)

¢ 316 stainless steel coupons (e.g., 50mm x 100mm x 1mm)

» Dedicated stainless steel wire brush

 Lint-free cloths

» Acetone or isopropyl alcohol

e Tungsten grinder with a diamond wheel

Experimental Workflow Diagram:
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1. Material Preparation:
- Deburr and clean stainless steel coupons with acetone.

l

2. Electrode Preparation:
- Grind 1.6mm tungsten to a sharp, conical point (20-30° included angle).
- Ensure grinding is longitudinal.

l

3. Welder Setup:
- Install gas lens and correctly sized collet.
- Set polarity to DCEN.
- Set amperage to 40-60A.
- Set argon flow to 10-12 L/min.

l

4. Tack Welding:
- Align coupons with no gap.
- Place small tack welds at both ends.

l

5. Welding:
- Initiate arc with high-frequency start.
- Maintain a 1-2mm arc length.
- Use a 70-80° torch angle.
- Maintain a steady travel speed.

l

6. Post-Weld:
- Maintain shielding gas flow for 5-10 seconds after arc extinction.
- Allow the workpiece to cool.

'

7. Inspection:
- Visually inspect for defects.
- Perform non-destructive testing (e.g., radiography) if required.

Click to download full resolution via product page

Caption: Step-by-step workflow for experimental GTAW of thin stainless steel.

Procedure:
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» Material Preparation:
o Ensure the edges of the stainless steel coupons are straight and free of burrs.

o Thoroughly clean the surfaces to be welded and the surrounding areas with a dedicated
stainless steel wire brush, followed by wiping with a lint-free cloth and acetone or isopropyl
alcohol to remove any oils or contaminants.[5]

e Tungsten Electrode Preparation:

o Using a dedicated grinder with a diamond wheel, grind the tip of the 1.6mm tungsten
electrode to a sharp, conical point with an included angle of approximately 20-30 degrees.

o Crucially, the grinding marks must be longitudinal, running the length of the electrode
towards the point. This ensures a stable arc.

o After grinding, wipe the electrode with a clean, lint-free cloth and alcohol to remove any
grinding dust.

e Welder and Torch Setup:

o Install the prepared tungsten electrode into the torch, ensuring it is held firmly in the
collet.

o Use a gas lens setup for superior shielding gas coverage.

o Set the electrode stick-out (the distance the tungsten extends beyond the ceramic cup) to
approximately 6-8mm.

o Connect the power source and set the polarity to Direct Current Electrode Negative
(DCEN).

o Set the welding current to a range of 40-60 Amperes. This will require fine-tuning based on
your specific setup and travel speed.

o Set the shielding gas (Argon) flow rate to 10-12 L/min.
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o Set a post-flow time of at least 5-10 seconds to protect the tungsten and the weld pool
from oxidation as they cool.

e Welding Execution:

o Align the two stainless steel coupons with no gap between them.

o Create small tack welds at the beginning and end of the joint to hold the coupons in place.

o Position the torch at the start of the weld seam with a 70-80 degree angle to the
workpiece.

o Initiate the arc using the high-frequency start function to avoid contact between the
electrode and the workpiece.

o Establish a stable arc length of approximately 1-2mm.

o Once a molten weld pool is established, begin moving the torch along the joint at a steady
travel speed. The speed should be sufficient to achieve full penetration without excessive
heat input, which could lead to distortion or burn-through.

o At the end of the weld, gradually reduce the amperage to fill the final crater before
extinguishing the arc.

e Post-Weld Procedure:

o Keep the torch in position over the end of the weld until the post-flow of shielding gas has
finished. This is critical to prevent oxidation of the hot tungsten and the weld bead.

o Allow the welded coupon to cool naturally.

 Inspection:

o Visually inspect the weld for any surface irregularities.

o For critical applications, perform radiographic testing to ensure there are no internal
tungsten inclusions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

